Lipophilicity and Permeability: A Comparison with the 7-Methyl Analog (CAS 1423032-45-4)
The unsubstituted 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine demonstrates significantly lower lipophilicity compared to its 7-methyl analog, a key determinant of central nervous system (CNS) multiparameter optimization (MPO) desirability. The target compound has a computed XLogP3-AA of 0.5, which falls within the optimal range for CNS drug candidates (typically 1-3), whereas the 7-methyl analog (2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine; CAS 1423032-45-4) has a higher predicted cLogP due to the additional methyl group, increasing its lipophilicity and potential for non-specific binding and hERG liability [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine (CAS 1423032-45-4) - cLogP is higher (estimated >1.5) due to the 7-methyl substituent |
| Quantified Difference | Target compound is less lipophilic by an estimated >1.0 LogP unit |
| Conditions | Computational prediction (PubChem XLogP3) |
Why This Matters
This lower lipophilicity reduces the risk of off-target pharmacology and improves the likelihood of achieving oral bioavailability and brain penetration without inducing phospholipidosis, making it a cleaner starting point for CNS-focused medicinal chemistry campaigns [1].
- [1] PubChem. (2025). Compound Summary for CID 24255228, 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine. National Library of Medicine. View Source
